molecular formula C11H11BrO B3030192 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 87779-79-1

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B3030192
CAS No.: 87779-79-1
M. Wt: 239.11 g/mol
InChI Key: BPAUWFSOUHQYFG-UHFFFAOYSA-N
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Description

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, also known as BTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA belongs to the class of benzoannulene derivatives, which are known for their unique structural features and biological activities.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A novel derivative, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7] annulene, was synthesized using bromination with N-Bromosuccinimide (NBS) of Aryl-Himachalene. This synthesis was characterized using various spectroscopic methods and density functional theory (DFT) calculations (Edder et al., 2019).

  • Crystal Structure and Spectral Characterization : The crystal structure and spectral characteristics of similar compounds were studied, providing insights into their molecular structure and electronic properties, such as HOMO and LUMO energies and molecular electrostatic potential (Edder et al., 2019).

Chemical Reactions and Properties

  • Bromination Reactions : Research on the bromination of related compounds shows specific patterns in regio- and stereoselective addition, influenced by factors like the pyramidalization of the double bond and steric repulsion (Balcı et al., 2007).

  • Chemical Modifications and Derivatives : Syntheses of various derivatives and analogues of benzo[7]annulenes have been explored, leading to the development of compounds with different chemical properties and potential applications (Learmonth et al., 1997), (Carpenter et al., 1979).

Applications in Molecular Chemistry

  • Molecular Chemistry and Synthesis : Studies focus on the synthesis of complex molecules and polymers based on the benzo[7]annulene structure, indicating its utility in creating a variety of molecular compounds (Sheng-li, 2010).

  • Electron Donor-Acceptor Systems : The benzo[7]annulene derivatives are investigated as acceptor-donor-acceptor systems, highlighting their importance in understanding and designing molecules with specific electronic properties (Rong et al., 2012).

Potential Therapeutic Applications

  • Biological Activity and Drug Design : Research into the biological activities of structurally similar compounds suggests potential applications in drug design and understanding receptor interactions (Neumeyer et al., 1991).

  • Pharmacological Studies : Studies on related compounds also explore their pharmacological properties, contributing to the development of novel therapeutics (Benner et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

The mode of action of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7 As the interaction of this compound with its potential targets is not yet known, it’s difficult to describe any resulting changes

Biochemical Pathways

The biochemical pathways affected by 1-bromo-6,7,8,9-tetrahydro-5H-benzo7. Understanding the affected pathways and their downstream effects would require additional research.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7. Environmental factors can significantly impact the effectiveness of a compound, and understanding these influences requires additional studies.

Safety and Hazards

The compound “1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine atom can form halogen bonds with amino acid residues in proteins, potentially affecting enzyme activity. Additionally, the carbonyl group in 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can participate in hydrogen bonding, influencing the compound’s binding affinity to different biomolecules .

Cellular Effects

1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, can impact gene expression and metabolic pathways within the cell .

Molecular Mechanism

The molecular mechanism of action of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain proteases by forming a covalent bond with the enzyme’s active site. Additionally, 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including potential damage to liver and kidney tissues .

Metabolic Pathways

1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics. The compound may also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic anion transporters and bind to intracellular proteins, affecting its distribution .

Subcellular Localization

The subcellular localization of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Properties

IUPAC Name

1-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6H,1-2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAUWFSOUHQYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221274
Record name 1-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87779-79-1
Record name 1-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87779-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (8 g, 50 mmol) was added to a flask containing AlCl3 (16.6 g, 125 mmol) dropwise under N2 and the mixture was stirred at r.t. for 30 minutes, and then Br2 (3 mL, 60 mmol) was added dropwise and the mixture was heated to 80° C. for another 5 minutes. Then the mixture was poured into a mixture of conc. HCl (20 mL) and ice (200 g) and stirred for 10 minutes. Then the mixture was extracted with MTBE and the organic layer was washed with aq. NaHCO3 and brine, dried, filtered and concentrated. The residue was purified by silica gel chromatography to give 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (6 g, crude) and 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (4 g, crude), which were used for next step directly.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
16.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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